molecular formula C12H18BrClN2O B1466544 2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1220032-52-9

2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride

Cat. No.: B1466544
CAS No.: 1220032-52-9
M. Wt: 321.64 g/mol
InChI Key: IDEUJUQCUNUQIS-UHFFFAOYSA-N
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Description

2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride is a brominated pyridine derivative featuring a 2-(2-piperidinyl)ethoxy substituent at the 6-position and a bromine atom at the 2-position. The compound exists as a hydrochloride salt, enhancing its solubility and stability. Analytical data from its synthesis (Heterocycles, 2001) include:

  • Molecular formula: C₁₃H₁₆N₃OBr·HCl
  • ¹³C NMR: Key peaks at δ 26.2 (CH₂), 33.4–35.6 (piperidinyl CH₂/CH), and 154.7 ppm (pyridine C-Br) .
  • Mass spectrometry: m/z 310, 312 (MH⁺), consistent with bromine’s isotopic pattern .
  • Elemental analysis: Found C (50.31%), H (5.04%), N (13.72%), matching calculated values .

This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and receptor antagonists.

Properties

IUPAC Name

2-bromo-6-(2-piperidin-2-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O.ClH/c13-11-5-3-6-12(15-11)16-9-7-10-4-1-2-8-14-10;/h3,5-6,10,14H,1-2,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEUJUQCUNUQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromo group and an ethoxy-piperidine moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. Compounds similar to this compound have shown activity against a range of pathogens, including resistant strains of bacteria. For instance, derivatives with pyridine rings have demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance their efficacy against microbial infections .

Anticancer Activity

Pyridine-based compounds have also been investigated for their anticancer properties. In vitro studies indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. For example, compounds with similar frameworks have been reported to inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development in oncology .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological activity. Analogous compounds have been studied as selective serotonin receptor agonists, which may implicate this compound in modulating serotonergic signaling pathways. This could have implications for treating mood disorders or anxiety .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural components:

Structural Feature Effect on Activity
Bromo Substitution Enhances antimicrobial activity
Piperidine Moiety Potentially increases neuropharmacological effects
Ethoxy Group May improve solubility and bioavailability

Studies indicate that modifications to the piperidine ring can significantly alter the compound's binding affinity and selectivity for biological targets, underscoring the importance of SAR in drug design .

Case Studies

  • Antimicrobial Study : A recent investigation evaluated a series of pyridine derivatives, including this compound, against E. coli and S. aureus. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µM, highlighting its potential as an antimicrobial agent .
  • Anticancer Evaluation : In vitro assays demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 5 µM to 20 µM against ovarian cancer cell lines, suggesting moderate cytotoxicity with potential for further optimization .

Scientific Research Applications

The compound has been investigated for its interaction with serotonin receptors, especially the 5-HT1F subtype. This interaction is crucial for its potential applications in treating various neurological disorders, including migraines and neurodegenerative diseases. The following points summarize its biological implications:

  • Serotonin Receptor Agonism : Research indicates that 2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride acts as a selective agonist for the 5-HT1F receptor, which is involved in modulating pain pathways and could be beneficial in migraine treatment.
  • Neuroprotective Effects : Studies suggest that the compound may influence neuronal protein extravasation, indicating potential therapeutic applications in neurodegenerative conditions.

Case Studies

  • Migraine Treatment : A study highlighted the efficacy of this compound as a novel treatment for migraines by selectively activating serotonin receptors.
  • Neurodegenerative Diseases : Research indicated that the compound might mitigate symptoms associated with neurodegenerative diseases by influencing protein dynamics within neurons, showcasing its potential as a therapeutic agent.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed promising absorption and distribution profiles, suggesting suitability for further clinical development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Core

2-Bromo-6-(3-piperidinyloxy)pyridine Hydrochloride
  • Key differences: Substituent: 3-piperidinyloxy group (direct O-linkage to piperidine) vs. 2-(2-piperidinyl)ethoxy (ethoxy spacer + 2-piperidinyl). Safety: Classified under GHS as hazardous (skin/eye irritant) .
2-Bromo-6-(piperidin-4-yl)pyridine Hydrochloride
  • 2-(2-piperidinyl)ethoxy. Molecular weight: 277.59 g/mol vs. ~310 g/mol for the target compound . Impact: Direct attachment of piperidine reduces solubility and may alter pharmacokinetics.
2-Bromo-6-(piperidin-3-ylmethylsulfanyl)pyridine Hydrochloride
  • Key differences :
    • Substituent: Sulfanyl (S-linkage) vs. ethoxy (O-linkage).
    • Impact : Sulfur’s higher polarizability may enhance hydrophobic interactions but reduce metabolic stability .

Functional Group Modifications

2-(2-Piperidinyl)ethyl 4-Chloro-2-pyridinecarboxylate Hydrochloride
  • Structure : Ester group (COO-) vs. ethoxy ether.
  • Molecular formula : C₁₃H₁₈Cl₂N₂O₂ (MW 305.21 g/mol) .
  • Impact : The ester group introduces hydrolytic instability compared to the ether linkage in the target compound.
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine Hydrochloride
  • Structure : Triazole-isoxazole substituent vs. bromo-piperidinyl ethoxy.
  • Application : Used in stress-related disorders; highlights the role of heterocyclic substituents in CNS targeting .
Table 1: Analytical Data Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features
Target Compound C₁₃H₁₆N₃OBr·HCl ~310 ¹³C NMR δ 154.7 (C-Br), MS m/z 310
2-Bromo-6-(3-piperidinyloxy)pyridine C₁₀H₁₄BrClN₂O 277.59 GHS hazard classification
2-(2-Piperidinyl)ethyl ester C₁₃H₁₈Cl₂N₂O₂ 305.21 Ester C=O IR peak ~1707 cm⁻¹
Table 2: Elemental Analysis
Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found)
Target Compound 50.34/50.31 5.20/5.04 13.55/13.72
Analogous Bromide 70.57/70.24 6.44/6.45 10.73/10.92

Preparation Methods

Synthesis of 2-Bromo-6-Formylpyridine (Key Intermediate)

A well-documented route for preparing 2-bromo-6-aldehyde pyridine involves bromination of 2-bromo-6-methylpyridine followed by hydrolysis:

Step Reagents and Conditions Description Yield/Notes
S1 2-bromo-6-methylpyridine, liquid bromine, dichloromethane/water, 10-20°C (ice bath), then 40-60°C for 8-12h Bromination produces a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine Molar ratio 1:3 (pyridine:Br2); reaction time 10h; extraction and pH adjustment to 7-8 post-reaction
S2 Ethanol, urotropin (hexamethylenetetramine), 30-50°C, 10-14h Reaction with urotropin to form an intermediate compound Molar ratio pyridine:urotropin = 1:2
S3 Acid (acetic acid and concentrated sulfuric acid), 80-100°C, 3-5h Hydrolysis to yield 2-bromo-6-formylpyridine Hydrolysis under acidic conditions

This method is detailed in a Chinese patent CN109879815B and is considered efficient for producing the aldehyde intermediate crucial for further functionalization.

Introduction of the 2-(2-piperidinyl)ethoxy Side Chain

The key step to obtain 2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine involves nucleophilic substitution or etherification of the 2-bromo-6-hydroxypyridine or 2-bromo-6-formylpyridine intermediate with a suitable 2-(2-piperidinyl)ethanol or related precursor.

While direct literature on this exact substitution step is limited in the provided search results, general synthetic organic chemistry principles and related pyridine ether syntheses suggest:

  • Use of a base (e.g., potassium carbonate) to deprotonate the hydroxyl group on the pyridine intermediate.
  • Reaction with 2-(2-piperidinyl)ethyl halide or tosylate under reflux conditions in a polar aprotic solvent such as DMF or DMSO.
  • Subsequent purification and conversion to hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol).

Formation of Hydrochloride Salt

The final compound is typically isolated as the hydrochloride salt to improve its stability and solubility. This is achieved by:

  • Dissolving the free base in an organic solvent.
  • Bubbling or adding hydrochloric acid to precipitate the hydrochloride salt.
  • Filtration, washing, and drying to obtain the pure hydrochloride form.

Data Table Summarizing Preparation Parameters

Step Compound/Intermediate Reagents Conditions Notes
1 2-Bromo-6-methylpyridine → Brominated mixture Liquid bromine, DCM/H2O 10-20°C (ice bath), then 40-60°C, 8-12h Molar ratio 1:3 (pyridine:Br2), pH adjusted to 7-8 post-reaction
2 Brominated mixture → Urotropin adduct Urotropin, ethanol 30-50°C, 10-14h Molar ratio pyridine:urotropin = 1:2
3 Hydrolysis to 2-bromo-6-formylpyridine Acetic acid, conc. sulfuric acid 80-100°C, 3-5h Acidic hydrolysis
4 Etherification to introduce 2-(2-piperidinyl)ethoxy group 2-(2-piperidinyl)ethyl halide, base (K2CO3) Reflux in DMF or DMSO Typical nucleophilic substitution; conditions inferred from related syntheses
5 Formation of hydrochloride salt HCl in ethanol Room temperature Precipitation of stable salt

Research Findings and Considerations

  • The bromination step requires careful temperature control (10-20°C during Br2 addition) to avoid over-bromination and side reactions.
  • The use of urotropin (hexamethylenetetramine) is crucial for converting the brominated methyl group to the aldehyde functionality via an intermediate adduct.
  • Hydrolysis under acidic conditions must be optimized to prevent degradation of the pyridine ring.
  • Etherification to introduce the 2-(2-piperidinyl)ethoxy moiety is typically performed under basic conditions with polar aprotic solvents to enhance nucleophilicity and reaction rate.
  • Conversion to hydrochloride salt improves compound handling and solubility, which is important for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For the ethoxy-piperidine moiety, a Mitsunobu reaction or alkylation of 2-piperidinol with a brominated pyridine precursor is common. Reaction conditions often involve inert atmospheres (e.g., nitrogen) and polar aprotic solvents like 2-butanone, followed by crystallization in heptane for purification . Ensure stoichiometric control of pyridine hydrochloride to avoid side reactions .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm the ethoxy-piperidine linkage and bromine substitution patterns. High-performance liquid chromatography (HPLC) with >98% purity thresholds is critical, as seen in analogous bromopyridine derivatives . Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity.

Q. What are optimal storage conditions to maintain stability?

  • Methodological Answer : Store in light-resistant, airtight containers at controlled room temperature (20–25°C) to prevent hydrolysis of the bromo group or degradation of the piperidine ring. Avoid exposure to humidity, as hydrochloride salts are hygroscopic .

Q. What is the reactivity profile of the bromine substituent in this compound?

  • Methodological Answer : The bromine atom undergoes Suzuki-Miyaura or Ullmann-type cross-coupling reactions for aryl-aryl bond formation. Nickel-catalyzed reductive coupling, as demonstrated in 2-bromo-6-methylpyridine derivatives, is also viable for functionalizing the pyridine ring .

Advanced Research Questions

Q. How can researchers design palladium/Ni-catalyzed cross-coupling reactions using the bromo group?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 or NiCl2_2/dppf) and ligands for coupling with boronic acids or amines. Control reaction temperature (80–120°C) and use DMF or THF as solvents. Monitor reaction progress via TLC or GC-MS to minimize dehalogenation side reactions .

Q. What strategies enable selective modification of the piperidine ring?

  • Methodological Answer : The piperidine nitrogen can be functionalized via reductive amination or acylation. For example, alkylation with methyl iodide under basic conditions (K2_2CO3_3) modifies the ring’s electronic properties. Computational modeling (DFT) predicts steric and electronic effects of substitutions .

Q. How to analyze impurities and degradation products in batch synthesis?

  • Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Compare against USP-grade reference standards, as done for amiodarone hydrochloride, to quantify degradation products (e.g., de-brominated byproducts) .

Q. What computational approaches predict biological interactions of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with PubChem-derived 3D structures to simulate binding to targets like GPCRs or kinases. QSAR models trained on piperidine-containing analogs can optimize pharmacokinetic properties .

Q. How to develop validated analytical methods for quantification in complex matrices?

  • Methodological Answer : Validate LC-MS/MS methods with calibration curves (1–100 ng/mL range) and spike-recovery tests in biological fluids. Include internal standards (e.g., deuterated analogs) to correct for matrix effects, following protocols for vernakalant hydrochloride .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride
Reactant of Route 2
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2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride

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